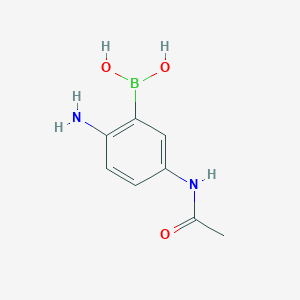

5-Acetamido-2-aminophenylboronic acid

Description

Significance of Arylboronic Acids in Contemporary Chemical Research

Arylboronic acids represent a class of organoboron compounds that have become indispensable in modern chemical research. Their value stems from a combination of advantageous properties, including general stability in air and moisture, typically low toxicity, and compatibility with a wide range of functional groups. evitachem.com This robust nature makes them highly versatile building blocks in organic synthesis. evitachem.com

Perhaps their most famous application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures which are common in pharmaceuticals and advanced materials. hoelzel-biotech.com Beyond this cornerstone reaction, arylboronic acids are key reagents in other significant transformations, such as the Chan-Lam and Liebeskind-Srogl couplings. hoelzel-biotech.com Their utility extends into materials science, where their capacity for reversible dehydration to form boroxines makes them ideal building blocks for covalent organic frameworks (COFs)—crystalline porous polymers with applications in gas storage and catalysis. In medicinal chemistry, the boronic acid moiety can act as a transition state mimetic, leading to the development of potent enzyme inhibitors. hoelzel-biotech.com

Overview of Aminophenylboronic Acid and Acetamidophenylboronic Acid Scaffolds

The introduction of amino (-NH2) and acetamido (-NHC(O)CH3) groups onto the phenylboronic acid scaffold further enhances its utility and provides specific functionalities. Aminophenylboronic acids (APBAs), such as the widely used 3-aminophenylboronic acid, are crucial in the development of affinity materials for separating and sensing biomolecules. guidechem.com The amino group provides a convenient handle for immobilization onto surfaces or incorporation into larger polymer structures. guidechem.comeveronlife.com These scaffolds are frequently used in creating sensors for carbohydrates and glycoproteins. sigmaaldrich.combldpharm.com

Acetamidophenylboronic acid derivatives are also significant, particularly in medicinal chemistry. The 4-acetamidophenyl moiety is a structural motif found in various pharmaceuticals. For instance, 4-acetamidophenylboronic acid is employed as a reactant in the synthesis of Tpl2 kinase inhibitors and in the biological evaluation of modulators for the survival motor neuron (SMN) protein. These substituted scaffolds combine the inherent reactivity of the boronic acid group with the specific electronic and steric properties conferred by the amino or acetamido substituents, allowing for fine-tuned applications.

Role of the Boronic Acid Moiety in Molecular Interactions

The chemical behavior of the boronic acid group—B(OH)2—is central to its function in molecular recognition. As a Lewis acid, the boron atom is electron-deficient and can accept a pair of electrons from a Lewis base. evitachem.com This property is key to its most exploited interaction: the formation of reversible covalent bonds with compounds containing cis-1,2- or 1,3-diols. This interaction is highly pH-dependent. At a pH at or above the pKa of the boronic acid, it transitions from a neutral, trigonal planar state to a negatively charged, tetrahedral boronate species. This tetrahedral intermediate readily reacts with diols to form stable five- or six-membered cyclic boronate esters. guidechem.com

This reversible, pH-sensitive binding is the foundation for a vast array of applications. Since many biological molecules, such as saccharides (glucose, fructose), glycoproteins, and catechols (like the neurotransmitter dopamine), contain cis-diol motifs, boronic acids have become premier tools for their detection and separation. This dynamic covalent chemistry also allows for the creation of "smart" materials, such as self-healing hydrogels and stimuli-responsive drug delivery systems that can release their payload in response to changes in pH or the presence of specific sugars.

Scope of the Research Review for (Acetamidoamino)phenylboronic Acid Derivatives

Building upon the fundamental principles of arylboronic acids and their substituted derivatives, this review will now narrow its focus to a specific, doubly-substituted example: 5-Acetamido-2-aminophenylboronic acid . The following sections will present the known chemical and physical properties of this compound. While this molecule combines the features of both an amino and an acetamido substituent, it is a highly specific reagent. Publicly available, peer-reviewed research detailing its synthesis or specific applications in chemical biology and materials science is limited. The information presented is based on data available from chemical suppliers.

Properties of this compound

This compound is available commercially as a chemical reagent. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 136237-73-5 | |

| Molecular Formula | C8H11BN2O3 | |

| Molecular Weight | 194.00 g/mol | |

| IUPAC Name | (5-acetamido-2-aminophenyl)boronic acid | |

| Purity | ≥98% | |

| Storage Temperature | Freezer |

This table is interactive and can be sorted by column.

Detailed research findings, including specific synthetic routes and documented applications for this compound, are not extensively reported in peer-reviewed literature, distinguishing it as a specialized building block awaiting broader exploration by the research community.

Structure

2D Structure

Propriétés

IUPAC Name |

(5-acetamido-2-aminophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BN2O3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4,13-14H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHNMRIMBLCZGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)NC(=O)C)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Acetamidoamino Phenylboronic Acid Derivatives

Strategies for Regioselective Functionalization of Phenylboronic Acids

Regioselective functionalization is paramount in synthesizing specifically substituted phenylboronic acids. This involves the precise placement of substituents on the aromatic ring, which dictates the final properties and reactivity of the molecule. Strategies range from direct, metal-catalyzed installation of the boronic acid group onto a pre-functionalized arene to the subsequent addition of amino and amido groups to a phenylboronic acid core.

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent a powerful method for the synthesis of arylboronic acids and their derivatives. organic-chemistry.org This approach involves the reaction of an aryl halide or triflate with a diboron reagent in the presence of a palladium catalyst and a base. wikipedia.orgchemicalbook.com The reaction conditions are generally mild, tolerating a wide variety of functional groups, which is advantageous for the synthesis of complex molecules like aminophenylboronic acids. upenn.edu

Recent advancements have focused on developing more direct and efficient methods. For instance, palladium-catalyzed direct borylation using bis-boronic acid (BBA) has been shown to be effective for a wide range of synthetically useful aryl electrophiles, including those containing sensitive functional groups. nih.gov To enhance stability for isolation and purification, the resulting boronic acids are often converted to their trifluoroborate counterparts. nih.gov The choice of ligand, base, and boron source is critical for optimizing reaction yield and selectivity.

Table 1: Representative Palladium-Catalyzed Borylation Systems

| Catalyst | Ligand | Boron Source | Base | Substrate Example | Reference |

|---|---|---|---|---|---|

| PdCl₂(dppf) | dppf | Bis(pinacolato)diboron (B₂pin₂) | Potassium Acetate (KOAc) | Aryl Halides | organic-chemistry.org |

| Pd(OAc)₂ | SPhos | Bis(pinacolato)diboron (B₂pin₂) | Potassium Phosphate (K₃PO₄) | Aryl Chlorides | upenn.edu |

| XPhos-Pd-G2 | XPhos | Bis-boronic acid (BBA) | Potassium Carbonate (K₂CO₃) | Aryl Bromides/Chlorides | nih.gov |

The mechanism of the palladium-catalyzed borylation of aryl halides with pinacolborane (HBpin) is understood to proceed via oxidative addition of the aryl halide to a Pd(0) complex, followed by a transmetalation step. researchgate.net Computational studies support a σ-bond metathesis between HBpin and a cationic palladium-aryl intermediate as the key product-forming step. researchgate.net

Historically, the synthesis of phenylboronic acids relied on the reaction of organometallic reagents with borate esters. wikipedia.org A common method involves the formation of a Grignard reagent (an organomagnesium compound) from an aryl halide, which then reacts with a trialkyl borate, such as trimethyl borate. chemicalbook.com Subsequent acidic hydrolysis of the resulting boronate ester yields the desired phenylboronic acid. google.comchemicalbook.com A similar pathway utilizes organolithium reagents, which are typically formed by reacting an aryl halide with an alkyllithium compound like butyllithium at low temperatures. google.com

While effective, these methods often require harsh reaction conditions and may not be compatible with sensitive functional groups. Other precursor transformations include:

Transmetalation: Phenylsilanes or phenylstannanes can undergo transmetalation with boron trihalides (e.g., BBr₃), followed by hydrolysis. wikipedia.orgchemicalbook.com

C-H Activation/Borylation: Direct C-H borylation of aromatic compounds can be achieved using transition metal catalysts, most notably those based on iridium. acs.org This method offers high atom economy by avoiding the need for pre-functionalized aryl halides.

From Diazonium Salts: Aryl diazonium salts can be converted to arylboronic acids, providing another route from amino-functionalized precursors.

Table 2: Comparison of Methods for Boronic Acid Synthesis from Aromatic Precursors

| Precursor Type | Key Reagents | Intermediate | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Aryl Halide | Mg, Trialkyl borate | Grignard Reagent | Well-established, readily available precursors | Functional group incompatibility, harsh conditions |

| Aryl Halide | n-BuLi, Trialkyl borate | Organolithium Reagent | High reactivity | Requires very low temperatures, strong bases |

| Arene (C-H) | Ir catalyst, Diboron reagent | C-H activated complex | High atom economy, direct functionalization | Catalyst cost, regioselectivity challenges |

The introduction of amine and amide functionalities onto a phenylboronic acid core is a critical step in synthesizing compounds like 5-Acetamido-2-aminophenylboronic acid. Traditional methods often involve electrophilic nitration followed by reduction to an amine, but these can suffer from harsh conditions and poor regioselectivity. acs.orgnih.gov

Modern approaches focus on more direct and selective methods:

Directed C-H Amination: Transition-metal-catalyzed C-H amination allows for the direct installation of nitrogen-containing groups onto the aromatic ring. The directing-group ability of the boronic acid moiety itself can be exploited to guide the amination to the ortho position.

Cross-Coupling Reactions: Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be used to form C-N bonds between a phenylboronic acid derivative (containing a halide) and an amine.

Photocatalytic Amination: Recent developments have enabled the direct reaction of arenes with alkyl amines using photocatalysis, avoiding the need for pre-functionalization of the aromatic ring. nih.gov This method tolerates a broad range of functionalities and offers a practical route to advanced building blocks. nih.gov

Amide Formation: Once an amino group is installed, it can be readily converted to an acetamido group through standard acylation procedures, typically using acetic anhydride or acetyl chloride in the presence of a base.

The regioselectivity of these amination reactions can be controlled through various strategies, including the use of directing groups or by leveraging the inherent electronic properties of the substituted phenylboronic acid. acs.org

Asymmetric Synthesis of Chiral α-Aminoboronic Acid Analogs

While this compound is achiral, its structural analogs, particularly chiral α-aminoboronic acids, are of immense interest in medicinal chemistry. nih.govrsc.org These compounds are bioisosteres of α-amino acids and are key components in several therapeutic agents. nih.govnih.gov Consequently, the development of catalytic asymmetric methods for their synthesis is a significant goal in organic chemistry. nih.govnih.gov

A key strategy for the asymmetric synthesis of α-aminoboronates is the enantioselective formation of the C-N bond at the α-position to the boron atom. One successful approach involves the copper-catalyzed N-alkylation of carbamates with readily available racemic α-chloroboronate esters. nih.gov This method utilizes a chiral copper catalyst, generated in situ from commercially available components, to achieve a kinetic resolution of the racemic electrophile. nih.gov

The process displays good functional-group compatibility, tolerating aryl chlorides, olefins, ethers, and esters. nih.gov Mechanistic studies indicate that a chiral copper catalyst facilitates the enantioselective C-N bond formation, providing access to enantioenriched α-aminoboronic acid derivatives. nih.gov

Table 3: Selected Substrate Scope for Copper-Catalyzed Enantioselective N-Alkylation

| α-Chloroboronate Ester | Carbamate | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| Phenyl-substituted | Methyl carbamate | 91 | 96:4 |

| Naphthyl-substituted | Methyl carbamate | 90 | 94:6 |

| Cyclopropyl-substituted | Methyl carbamate | 78 | 97:3 |

| Furyl-substituted | Methyl carbamate | 85 | 96:4 |

(Data adapted from enantioselective synthesis studies via copper-catalyzed N-alkylation) nih.gov

This modular approach, which couples two readily available partners, provides a powerful tool for constructing a diverse library of chiral α-aminoboronates. nih.gov

Several distinct catalytic strategies have been developed for the stereocontrolled synthesis of aminoboronic acid derivatives. These methods often rely on transition metal catalysis with chiral ligands to control the stereochemical outcome.

Copper-Catalyzed Hydroamination: A regio- and enantioselective hydroamination of alkenyl boronates has been developed using a copper catalyst. acs.orgacs.org This method reacts alkenyl 1,8-diaminonaphthyl (dan) boronates with hydroxylamines in the presence of a hydrosilane to produce chiral α-aminoboronic acids in good yields and high enantiomeric ratios. acs.org This strategy provides a novel catalytic asymmetric route to alkyl-substituted chiral α-aminoboronic acids. acs.orgacs.org

Nickel-Catalyzed Hydroamidation: A highly enantioselective NiH-catalyzed hydroamidation of alkenyl boronates with dioxazolones has been reported. nih.govresearchgate.net Enabled by a simple chiral amino alcohol ligand, this process operates under mild conditions and provides direct access to a wide variety of enantioenriched α-aminoboronates. The reaction is proposed to proceed through an enantioselective hydrometallation followed by an inner-sphere nitrenoid transfer. nih.govresearchgate.net

Copper-Catalyzed Borylation of Aldimines: The catalytic enantioselective boryl addition to aldimines, particularly those derived from N-tert-butanesulfinyl groups, offers another route. However, this approach has faced challenges with aliphatic aldimines, which are precursors to key motifs in proteasome inhibitors. acs.org

These catalytic methods represent the state-of-the-art in asymmetric synthesis, moving beyond classical diastereoselective approaches that rely on stoichiometric chiral auxiliaries like pinanediol. nih.govacs.org

Table 4: Overview of Catalytic Asymmetric Methods for α-Aminoboronate Synthesis

| Method | Metal Catalyst | Key Transformation | Substrate Type | Chiral Source | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Copper | C-N coupling / Kinetic Resolution | Racemic α-chloroboronate | Chiral Diamine Ligand | nih.gov |

| Hydroamination | Copper | Hydroamination | Alkenyl boronate | Chiral Phosphine Ligand | acs.orgacs.org |

| Hydroamidation | Nickel | Hydroamidation | Alkenyl boronate | Chiral Amino Alcohol Ligand | nih.govresearchgate.net |

Mechanistic Considerations in Chiral Induction during Synthesis

The synthesis of chiral derivatives of (acetamidoamino)phenylboronic acids necessitates precise control of stereochemistry to yield enantiomerically pure products. Chiral induction, the process of favoring the formation of one enantiomer over another, is achieved through several established strategies in asymmetric synthesis. While specific mechanistic studies on this compound are not extensively detailed, the principles governing the synthesis of chiral boronic esters and related compounds are well-understood and applicable.

Key methodologies for inducing chirality include the use of chiral auxiliaries, chiral reagents, and, most elegantly, chiral catalysts. uwindsor.ca In catalytic asymmetric synthesis, a small amount of a chiral catalyst directs the reaction to produce a large amount of an enantiomerically enriched product. uwindsor.ca For instance, the enantioselective synthesis of α-aminoboronic acid derivatives has been achieved through copper-catalyzed N-alkylation of a carbamate with a racemic α-chloroboronate ester, where a chiral copper catalyst facilitates a kinetic resolution of the racemic starting material. nih.gov

The underlying mechanism of chiral induction involves the formation of diastereomeric transition states with different energy levels. The catalyst and substrates form a complex where the facial selectivity of the reaction is dictated by steric and electronic interactions. The transition state leading to the major enantiomer is lower in energy, thus kinetically favored. For example, in the rhodium-catalyzed asymmetric hydroboration of alkenes, a directing group on the substrate can coordinate to the metal center, and the chiral ligand on the catalyst then controls the face of the double bond to which the boron moiety is added. nih.govacs.org Density Functional Theory (DFT) calculations are often employed to elucidate the reaction mechanism and understand the factors governing the enantioselectivity, which frequently arise from steric repulsions between the ligand and the substrate in the transition state. nih.gov

Common Strategies for Asymmetric Synthesis of Boronic Acid Derivatives:

| Strategy | Description | Key Principle |

| Chiral Auxiliaries | A chiral group is temporarily attached to the achiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed after the new stereocenter is formed. uwindsor.ca | Substrate-controlled diastereoselection. |

| Chiral Reagents | An enantiomerically pure reagent is used to react with the substrate, creating a new chiral center. | Reagent-controlled stereoselection. |

| Chiral Catalysis | A chiral catalyst (e.g., a transition metal complex with a chiral ligand) is used to control the stereoselectivity of the reaction. uwindsor.ca | Catalyst-controlled enantioselection. |

Derivatization and Protection Strategies for Boronic Acid and Amino/Acetamido Groups

The multiple functional groups in this compound—boronic acid, primary amine, and acetamido group—necessitate strategic derivatization and protection to achieve selective transformations, enhance stability, and enable specific applications.

Boronic acids are prone to dehydration, which leads to the formation of cyclic trimers known as boroxines, and can also undergo protodeboronation under certain conditions. chem-station.com To mitigate these stability issues, the boronic acid moiety is frequently converted into a boronate ester. This derivatization is typically achieved by reacting the boronic acid with a diol, most commonly pinacol, to form a stable pinacol boronate ester. chem-station.com

The formation of a boronate ester offers several advantages:

Enhanced Stability : The cyclic ester structure protects the boronic acid from degradation, making the compound easier to handle, purify, and store. chem-station.com

Improved Handling : Boronate esters are often crystalline solids with improved solubility in organic solvents compared to the corresponding boronic acids.

Compatibility : Pinacol boronates are stable enough for chromatographic purification and are compatible with a wide range of reaction conditions, yet reactive enough to participate directly in reactions like the Suzuki-Miyaura coupling. chem-station.com

The reaction involves the condensation of the boronic acid with the diol, which is a reversible process influenced by factors like pH and the presence of water. researchgate.net The presence of an ortho-aminomethyl group, similar to the amino group in the target compound, can lower the pKa of the boronic acid, facilitating diol binding at neutral pH. nih.govbath.ac.uk

In molecules containing multiple amine functionalities, such as the primary aromatic amine and the secondary amide in this compound, selective protection is crucial for directing reactivity. libretexts.orgorganic-chemistry.org The primary amine is generally more nucleophilic than the amide nitrogen, allowing for selective protection under controlled conditions.

A common strategy involves leveraging the difference in pKa values between aromatic and aliphatic amines to achieve regioselective protection. organic-chemistry.org For aromatic amines, common protecting groups include carbamates like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com

Orthogonal Protection Strategy: An orthogonal strategy employs protecting groups that can be removed under different conditions, allowing for the selective deprotection of one group while others remain intact. organic-chemistry.org For example, a Boc group is labile under acidic conditions (e.g., trifluoroacetic acid), while a Cbz group is typically removed by catalytic hydrogenation, and an Fmoc group is cleaved under basic conditions (e.g., piperidine). organic-chemistry.orgmasterorganicchemistry.com This approach would allow for the selective modification of the primary amine after its deprotection, while the acetamido group remains unchanged.

Common Amine Protecting Groups and Their Deprotection Conditions:

| Protecting Group | Reagent for Protection | Deprotection Condition |

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) masterorganicchemistry.com |

| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com |

| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.com |

The functional groups of this compound serve as handles for attaching linkers, enabling its use in bioconjugation and for integration into advanced materials.

Bioconjugation: The primary amino group is a versatile site for linker attachment. It can be acylated with bifunctional linkers that possess a terminal group suitable for reaction with biomolecules. For example, linkers containing an N-hydroxysuccinimide (NHS) ester can react with the amine to form a stable amide bond, while the other end of the linker might contain a group for attachment to a protein or antibody. nih.gov Phenylboronic acids themselves have been incorporated into linkers for antibody-drug conjugates (ADCs), with some designs being cleavable under specific biological conditions, such as the high levels of reactive oxygen species (ROS) in cancer cells. njbio.com

Material Integration: The boronic acid moiety is particularly useful for material integration due to its ability to form reversible covalent bonds with diols. nih.gov This property allows for the immobilization of the molecule onto materials functionalized with diol groups, such as polymers or nanoparticles. researchgate.netacs.orgresearchgate.net For instance, aminophenylboronic acid has been attached to magnetic carbon nanotubes via an amide linkage to create materials for the specific enrichment of glycopeptides. nih.gov This reversible interaction is pH-dependent, allowing for controlled binding and release.

Molecular Recognition and Sensing Applications of Acetamidoamino Phenylboronic Acids

Fundamental Principles of Boronic Acid-Diol Complexation

The interaction between boronic acids and diols is a dynamic and reversible process that forms the basis of their utility in sensing applications. This complexation is governed by several key principles, including the nature of the binding, the influence of pH, and the resulting binding affinities and selectivity.

Reversible Covalent Binding with Vicinal Diols and 1,3-Diols

Boronic acids are known to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. This interaction leads to the formation of cyclic boronate esters. The stability of these esters is a critical factor in the design of sensors, as a balance must be struck between strong binding for sensitivity and reversibility for reusability. The formation of these boronate esters is the primary mechanism through which boronic acid-based sensors recognize and bind to target analytes such as carbohydrates. nih.govacs.org

pH-Dependent Equilibria of Boronate Ester Formation

The complexation between boronic acids and diols is highly dependent on the pH of the solution. researchgate.net Phenylboronic acid itself is a weak acid, and both the neutral boronic acid and its conjugate base, the boronate anion, can bind to diols. scispace.com Generally, the tetrahedral boronate ester formed from the anionic boronate is more stable than the trigonal boronic acid ester. scispace.com The equilibrium between the uncharged trigonal planar form and the anionic tetrahedral form of the boronic acid is pivotal. nih.gov At pH values above the pKa of the boronic acid, the anionic tetrahedral form predominates, leading to stronger complex formation. nih.gov This pH-dependent equilibrium is a key consideration in the design of boronic acid-based sensors, as the optimal operating pH must be carefully determined to ensure efficient binding. nih.gov

Development of Fluorescent and Optical Chemosensors

The principles of boronic acid-diol complexation have been harnessed to develop a variety of fluorescent and optical chemosensors. These sensors utilize the change in fluorescence properties upon analyte binding to signal the presence and concentration of the target molecule.

Design of Fluorophore-Appended Boronic Acid Probes

A common strategy in the design of fluorescent boronic acid sensors involves appending a fluorophore to the boronic acid molecule. nih.gov The choice of fluorophore is critical, as its photophysical properties will determine the sensitivity and detection limits of the sensor. The fluorophore and the boronic acid receptor are typically linked in such a way that the binding event at the boronic acid site causes a measurable change in the fluorescence output of the fluorophore. Naphthalimide scaffolds have been explored for this purpose due to their favorable long excitation and emission wavelengths. nih.gov

Mechanisms of Fluorescence Modulation upon Analyte Binding (e.g., Quenching, Ratiometric Shifts)

Several mechanisms can be employed to modulate the fluorescence signal upon analyte binding. One common mechanism is photoinduced electron transfer (PET). In the unbound state, the boronic acid can act as an electron-withdrawing group, quenching the fluorescence of the nearby fluorophore through PET. nih.gov Upon binding to a diol, the electron-donating character of the boron center changes, which can disrupt the PET process and lead to an enhancement of fluorescence, often referred to as a "turn-on" response. nih.gov Other mechanisms include ratiometric shifts, where the emission wavelength of the fluorophore changes upon binding, providing a more robust and internally calibrated signal. For example, some naphthalene-based boronic acid sensors have demonstrated a shift in their emission wavelength from 490 nm to 440 nm upon binding to a sugar. nih.gov These diverse modulation mechanisms offer a versatile toolkit for the rational design of highly sensitive and selective fluorescent chemosensors.

Detection of Monosaccharides (e.g., Fructose, Glucose, Galactose)

Phenylboronic acids are well-regarded for their ability to reversibly bind with 1,2- and 1,3-diols, a structural feature present in monosaccharides. This interaction forms cyclic boronate esters, a reaction that can be transduced into a detectable signal. The binding affinity is generally highest for fructose, followed by galactose and then glucose, due to the stereochemistry of their diol arrangements. This differential affinity allows for a degree of selectivity in sensing applications.

General Mechanism of Monosaccharide Detection by Phenylboronic Acids:

| Step | Description |

| 1. Binding | The boronic acid moiety reacts with the cis-diol groups of a monosaccharide. |

| 2. Ester Formation | A five- or six-membered cyclic boronate ester is formed. |

| 3. Signal Transduction | This binding event can be detected through various means, such as changes in fluorescence, color, or electrochemical properties. |

Advanced Sensing of Glycans, Glycoproteins, and Aminoalcohols

The utility of phenylboronic acids extends beyond simple monosaccharides to more complex biomolecules like glycans, glycoproteins, and aminoalcohols. nih.gov Glycans, which are present on the surface of glycoproteins, often terminate in sialic acid residues that contain the necessary diol functionality for boronic acid binding. This interaction is pivotal for the development of sensors aimed at detecting specific glycoproteins, which can serve as biomarkers for various diseases. mdpi.com

There is a significant body of research on the use of various phenylboronic acid derivatives for these advanced sensing applications. nih.gov However, specific research that isolates and reports on the use of 5-Acetamido-2-aminophenylboronic acid for the detection of glycans, glycoproteins, or aminoalcohols is not prominently featured in published studies. The focus has largely been on other functionalized boronic acids that may offer different binding kinetics, pH windows of operation, or solubility characteristics.

Integration into Biosensing Platforms and Diagnostic Devices

Hydrogel-Based Systems for Analyte-Responsive Swelling

Phenylboronic acid moieties can be incorporated into hydrogel networks to create "smart" materials that respond to the presence of diol-containing analytes like glucose. mdpi.comdoaj.org The binding of glucose to the boronic acid groups within the hydrogel can alter the charge density and hydrophilicity of the polymer network, leading to a change in the hydrogel's volume (swelling or shrinking). nih.govresearchgate.net This analyte-responsive swelling is a physical change that can be measured and correlated to the analyte concentration. researchgate.net

While this is a well-established principle, the scientific literature does not provide specific examples or detailed research findings on hydrogel systems constructed using this compound. Studies in this domain have predominantly utilized other derivatives, such as methacrylamidophenylboronic acid (MPBA), to achieve glucose-responsive hydrogels. mdpi.comnih.govresearchgate.net

Typical Swelling Behavior of Phenylboronic Acid-Containing Hydrogels in Response to Sugars:

| Analyte | General Swelling Response | Underlying Mechanism |

| Fructose | Increased swelling | Formation of a stable 1:1 complex, increasing the charge and osmotic pressure within the hydrogel. mdpi.com |

| Glucose | More complex behavior, can cause swelling or shrinking | Can form both 1:1 and 1:2 (crosslinking) complexes, with the latter potentially causing the hydrogel to shrink. researchgate.net |

Photonic Crystal Array Sensors for Label-Free Detection

Photonic crystals are materials with a periodic nanostructure that can be engineered to interact with light in specific ways. When a hydrogel containing phenylboronic acid is integrated with a photonic crystal, the swelling and shrinking of the hydrogel in response to an analyte will change the periodicity of the nanostructure. researchgate.netrsc.org This change alters the wavelength of light that is diffracted by the photonic crystal, resulting in a color change that can be detected visually or with a spectrometer. rsc.org This allows for label-free detection of the target analyte.

The application of this technology has been demonstrated with various phenylboronic acid derivatives. However, there is no specific research available that details the use of this compound in the fabrication of photonic crystal array sensors.

Nanomaterial Conjugates for Enhanced Electrochemical and Optical Sensing

To improve the sensitivity and performance of biosensors, phenylboronic acids are often conjugated with nanomaterials such as gold nanoparticles, quantum dots, or graphene. mdpi.com These nanomaterials can enhance the signal transduction of the binding event. For example, the binding of a glycoprotein (B1211001) to boronic acid-functionalized gold nanoparticles can lead to nanoparticle aggregation, which can be detected through a color change (a colorimetric sensor) or through changes in electrochemical properties. nih.gov

This is a vibrant area of research with many examples of different phenylboronic acid derivatives being used in conjunction with various nanomaterials. nih.gov Despite this, there is a lack of specific studies focusing on the synthesis and application of nanomaterial conjugates of this compound for electrochemical or optical sensing.

Mechanistic Investigations of Biological Activity and Molecular Interactions

Enzyme Inhibition by Boronic Acid Analogs

Boronic acid derivatives, including 5-Acetamido-2-aminophenylboronic acid, are recognized for their potent ability to inhibit certain classes of enzymes, particularly serine proteases. Their mechanism of action and the specifics of their interaction within enzyme active sites have been a subject of extensive research.

The primary mechanism by which boronic acids inhibit serine proteases is by acting as transition state analogs. tandfonline.com During the hydrolysis of a peptide bond by a serine protease, the reaction proceeds through a high-energy, tetrahedral intermediate. tandfonline.com Boronic acids effectively mimic this transient state. tandfonline.comasm.org The boron atom, with its empty p-orbital, is electrophilic and readily attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site. asm.org This interaction results in the formation of a stable, tetrahedral adduct between the boronic acid inhibitor and the serine residue. asm.org This stable complex closely resembles the fleeting transition state of the natural enzymatic reaction, but unlike the natural intermediate, it is slow to break down, thus effectively blocking the enzyme's catalytic activity. tandfonline.com This reversible, competitive inhibition process is a hallmark of boronic acid transition state inhibitors. asm.org

Peptide boronic acids have proven to be effective inhibitors of a range of serine proteases, with their potency often reaching nanomolar concentrations. mdpi.comnih.gov The effectiveness of these inhibitors is highly dependent on the correspondence between the inhibitor's structure and the specific substrate preferences of the target enzyme. nih.gov

For instance, peptide boronic acids designed to mimic good substrates have shown potent, slow-binding inhibition against enzymes like chymotrypsin (B1334515), cathepsin G, and both leukocyte and pancreatic elastase. nih.gov Research on enantiomeric 1-acetamido boronic acids has demonstrated powerful competitive inhibition against both α-chymotrypsin and subtilisin Carlsberg. figshare.com While these enzymes typically show a preference for L-enantiomers, unexpected reversals in stereoselectivity have been observed, highlighting the nuanced nature of these interactions. figshare.com The table below summarizes the inhibition constants (Ki) for representative peptide boronic acid inhibitors against various serine proteases.

| Enzyme | Inhibitor Structure | Inhibition Constant (Ki) |

| Chymotrypsin | MeO-Suc-Ala-Ala-Pro-boro-Phe-OH | 0.45 nM |

| Leukocyte Elastase | MeO-Suc-Ala-Ala-Pro-boro-Val-OH | 0.10 nM |

| Pancreatic Elastase | MeO-Suc-Ala-Ala-Pro-boro-Ala-OH | 20 nM |

| Cathepsin G | MeO-Suc-Ala-Ala-Pro-boro-Phe-OH | 0.20 nM |

| Data sourced from studies on peptide boronic acids. nih.gov |

The formation of the inhibitory complex involves precise coordination chemistry within the enzyme's active site. X-ray crystallography studies have confirmed that a covalent bond forms between the boron atom of the inhibitor and the oxygen of the active site serine residue, resulting in a tetrahedral boronate. nih.gov

This interaction is further stabilized by a network of hydrogen bonds. One of the hydroxyl groups on the boron atom typically occupies the "oxyanion hole," forming hydrogen bonds with the backbone amides of conserved glycine (B1666218) and serine residues. nih.govnih.gov The other boronic acid hydroxyl group can form additional hydrogen bonds, for example, with a nearby tyrosine residue. nih.gov Furthermore, the deprotonated oxygen of the boronic moiety often forms a hydrogen bond with a protonated histidine residue of the catalytic triad, further anchoring the inhibitor in place. nih.gov In some specific cases, an unusual tricovalent binding mode has been observed, where the boron atom forms covalent adducts with three key active site residues simultaneously. acs.org

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of boronic acid inhibitors. nih.gov These studies analyze how modifications to the inhibitor's chemical structure affect its biological activity. drugdesign.org For boronic acid inhibitors of proteases, the side chains corresponding to the P1, P2, P3, etc., positions of a peptide substrate are systematically varied to achieve a better fit in the enzyme's specificity pockets (S1, S2, S3, etc.). tandfonline.com

A key finding from SAR studies is that the potency of inhibition is dramatically increased when the peptide sequence of the boronic acid analog matches the substrate specificity of the target protease. tandfonline.comnih.gov For example, a study on the inhibition of chymotrypsin and subtilisin Carlsberg with enantiomeric 1-acetamido boronic acids showed that the nature of the aromatic side chain had a profound impact on inhibitory potency and stereoselectivity. figshare.com A dramatic reversal of the typical stereoselectivity preference was noted when a naphthyl group was introduced, making the D-enantiomer a significantly more potent inhibitor of chymotrypsin than its L-counterpart. figshare.com Such studies provide invaluable insights for the rational design of highly specific and potent inhibitors. nih.gov

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), provide powerful tools to investigate the properties of boronic acid derivatives at an atomic level, complementing experimental findings.

Density Functional Theory (DFT) calculations are widely used to determine the stable conformations (geometries) and electronic properties of molecules like this compound. lodz.plnih.gov These theoretical investigations can predict key parameters such as bond lengths, angles, and dihedral angles. epstem.net

A DFT study on the closely related (3-acetamidophenyl)boronic acid revealed the existence of two conformational polymorphs (different crystal structures arising from different molecular conformations), which differ in their hydrogen bonding patterns. bas.bg The calculations showed that the energy difference between the two conformers is small (0.9 kcal/mol) and identified a low energy barrier (5.8 kcal/mol) for the rotation of the acetamide (B32628) group, indicating conformational flexibility. bas.bg

DFT calculations also provide insights into the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO-LUMO energy gap is an important indicator of chemical reactivity. nih.gov For boronic acid derivatives, these calculations help in understanding electronic transitions and have been used to predict absorption wavelengths, which can then be compared with experimental UV-Vis spectra. lodz.pllodz.pl

The table below presents selected calculated electronic properties for a representative acetamidophenylboronic acid derivative.

| Property | Calculated Value |

| HOMO Energy | -6.50 eV |

| LUMO Energy | -1.05 eV |

| HOMO-LUMO Gap | 5.45 eV |

| Dipole Moment | 4.80 Debye |

| Theoretical data for 3-(acetamidomethyl)phenyl boronic acid calculated at the DFT(B3LYP)/6-31G(d,p) level. lodz.pl |

Prediction of Spectroscopic Properties and Electron Transitions (HOMO-LUMO analysis)

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the structural, electronic, and spectroscopic characteristics of molecules. materialsciencejournal.orgresearchgate.net For this compound, such computational analyses would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are crucial in determining a molecule's chemical reactivity and electronic transitions. researchgate.netnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap suggests that the molecule is more polarizable and will have a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.net

Time-dependent DFT (TD-DFT) calculations can be used to simulate the UV-Visible absorption spectra, predicting the wavelengths of maximum absorption (λmax) which correspond to electronic transitions, primarily the HOMO→LUMO transition. materialsciencejournal.org The solvent environment can also be modeled to predict shifts in these absorption maxima. materialsciencejournal.org

Table 1: Predicted Influence of Substituents on Electronic Properties of this compound

| Substituent | Position | Expected Electronic Effect | Predicted Impact on HOMO-LUMO Gap |

|---|---|---|---|

| Amino (-NH₂) | Ortho | Electron-donating | Decrease |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein. frontiersin.orgnih.gov These methods provide insights into the binding affinity, conformation, and stability of the ligand-protein complex. nih.govbiointerfaceresearch.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. mdpi.com The process involves sampling a wide range of conformations of the ligand within the binding site of the protein and scoring them based on a force field that estimates the binding energy. nih.gov A lower binding energy score typically indicates a more stable and favorable interaction. mdpi.com For this compound, docking studies could identify key interactions, such as hydrogen bonds formed by its amino and acetamido groups, and the covalent interaction of the boronic acid moiety with specific residues (e.g., serine) in an enzyme's active site. mdpi.comnih.gov

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. frontiersin.orgbiointerfaceresearch.com MD simulations provide a more realistic representation of the binding event by treating both the ligand and the protein as flexible entities. frontiersin.org This analysis can confirm the stability of the binding pose predicted by docking and reveal conformational changes in the protein upon ligand binding. frontiersin.orgbiointerfaceresearch.com Key metrics evaluated during MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. biointerfaceresearch.com

Reversible Covalent Interactions in Biological Systems

A defining characteristic of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are common structural motifs in biological molecules like saccharides and glycoproteins. nih.govbath.ac.ukresearchgate.net This interaction results in the formation of cyclic boronate esters (five- or six-membered rings). researchgate.net The reversible nature of this bond is highly dependent on pH, making it a dynamic interaction that can be controlled under physiological conditions. researchgate.net This property is the foundation for the use of boronic acids in sensors, separation systems, and drug delivery. bath.ac.uk

Kinetic and Thermodynamic Aspects of Boronate Formation with Biological Diols

The formation of a boronate ester between a boronic acid and a diol is a dynamic equilibrium process. The thermodynamics of this interaction are described by association constants (Kₐ), which quantify the stability of the resulting ester. acs.org The kinetics of the reaction, or the rate at which the equilibrium is reached, are also critical for biological applications.

For this compound, the ortho-amino group is expected to play a significant role. Intramolecular coordination between the amino nitrogen and the boron atom can lower the pKa of the boronic acid, making it more acidic and facilitating interaction at neutral pH. nih.gov This intramolecular B–N interaction can stabilize the tetrahedral boronate state, potentially influencing the preferred kinetic pathway and enhancing the stability of the diol complex. nih.gov

Influence of Substituent Electronic and Steric Effects on Interaction Dynamics

The electronic and steric properties of substituents on the phenyl ring have a profound impact on the reactivity of the boronic acid and the stability of the boronate ester. researchgate.net

Electronic Effects: Electron-withdrawing groups attached to the aromatic ring increase the Lewis acidity of the boron atom. nih.gov This enhanced acidity lowers the pKa of the boronic acid, favoring the formation of the tetrahedral boronate anion at lower pH and generally leading to more stable boronate esters with diols. nih.govresearchgate.net Conversely, electron-donating groups decrease the acidity (increase the pKa), which can lead to weaker binding. nih.gov The stability constants for boronate esters often follow Hammett-type linear free-energy relationships, demonstrating a direct correlation with the electronic character of the substituents. nih.govresearchgate.net

In this compound:

The meta-acetamido group is generally considered weakly electron-withdrawing due to the inductive effect of the carbonyl group. This would slightly increase the Lewis acidity of the boron atom, contributing to a lower pKa and potentially greater stability of the boronate ester. nih.govresearchgate.net

Steric Effects: Steric hindrance from bulky substituents near the boronic acid group can impede the approach of the diol, disfavoring ester formation and reducing its stability. nih.govresearchgate.net The ortho-amino group in this compound is relatively small and is not expected to introduce significant steric hindrance.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 3-Acetamidophenylboronic acid |

Applications in Supramolecular Chemistry and Functional Materials

Construction of Responsive Polymeric Materials

Phenylboronic acids are integral to the creation of "smart" polymeric materials that can respond to specific environmental stimuli, such as changes in pH or the concentration of glucose. This responsivity is primarily due to the reversible formation of boronate esters with diols.

While direct polymerization of 5-Acetamido-2-aminophenylboronic acid is not widely documented in the reviewed literature, analogous compounds serve as excellent models for its potential application. For instance, 3-(acrylamido)phenylboronic acid (AAPBA) is a well-studied monomer used to incorporate boronic acid functionalities into polymers. sigmaaldrich.comacs.org Copolymers such as poly(methacrylic acid)-co-3-(acrylamido)phenylboronic acid (PMAA-co-AAPBA) are synthesized via free radical polymerization. acs.orgnsf.gov In this system, the methacrylic acid component enhances the water solubility of the polymer, which is often a challenge for boronic acid-based materials. acs.orgnsf.gov The ratio of the monomers can be adjusted to control the percentage of phenylboronic acid units in the final copolymer, thereby tuning its properties. acs.org Given its structure, this compound could be similarly modified to create a polymerizable monomer for the synthesis of new responsive materials.

| Monomer | Polymer Component | Resulting Copolymer | Key Feature |

| 3-(acrylamido)phenylboronic acid (AAPBA) | Poly(methacrylic acid) (PMAA) | poly(methacrylic acid)-co-3-(acrylamido)phenylboronic acid (PMAA-co-AAPBA) | Enhanced water solubility and carbohydrate sensing capabilities. acs.orgnsf.gov |

The ability of phenylboronic acids to form reversible esters with diols is the basis for glucose-sensitive nanoparticles for controlled drug release, particularly for insulin. nih.govrsc.org These systems are designed to release their payload in response to elevated glucose levels. For example, nanoparticles can be formulated from block copolymers containing a phenylboronic acid derivative, such as poly(3-acrylamidophenyl boronic acid-b-diethylene glycol methyl ether methacrylate) [p(AAPBA-b-DEGMA)]. nih.gov These nanoparticles can encapsulate insulin, and in the presence of glucose, the boronic acid groups bind with the sugar. nih.gov This interaction can cause the nanoparticles to swell or change their structure, leading to the release of the encapsulated insulin. nih.govtandfonline.com This mechanism offers a self-regulating system for diabetes treatment. tandfonline.comnih.gov Although not specifically demonstrated with this compound, its boronic acid moiety suggests its potential utility in similar glucose-responsive drug delivery systems.

Self-healing materials, particularly hydrogels, are of great interest for applications in tissue engineering and regenerative medicine. rsc.orgfigshare.com The dynamic and reversible nature of boronate ester bonds makes them ideal for creating self-healing hydrogels. rsc.org These hydrogels are typically formed by cross-linking polymers functionalized with boronic acids and polymers containing diol groups, such as polyvinyl alcohol or guar (B607891) gum. sigmaaldrich.comresearchgate.net When the hydrogel is damaged, the boronate ester bonds can reform, allowing the material to heal. researchgate.net This dynamic covalent chemistry allows for the creation of injectable hydrogels that can form in situ and mimic the properties of natural tissues. sigmaaldrich.comnih.gov The amino and acetamido groups of this compound could provide additional hydrogen bonding sites, potentially enhancing the mechanical properties and self-healing efficiency of such hydrogels.

Design of Artificial Receptors and Self-Assembled Systems

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The unique bonding capabilities of this compound make it a valuable component for designing such systems.

The reversible covalent interaction between boronic acids and diols is a powerful tool for the construction of dynamic supramolecular structures. nih.govbath.ac.ukacs.org This "dynamic covalent chemistry" allows for the formation of complex architectures like macrocycles, cages, and polymers that can adapt their structure in response to external stimuli. bath.ac.ukacs.org The stability of the resulting boronate esters is pH-dependent, allowing for the assembly and disassembly of these structures to be controlled. nih.govacs.org This property is crucial for creating responsive systems and materials. The directional nature of this covalent bonding provides a higher degree of control over the final structure compared to non-covalent interactions. msu.edu

| Interaction | Stimulus for Reversibility | Resulting Architectures |

| Boronic acid - diol | pH, presence of competing diols | Macrocycles, cages, capsules, polymers bath.ac.ukacs.org |

In the solid state, phenylboronic acids are known to form extensive hydrogen-bonded networks. nih.gov The boronic acid group itself can act as both a hydrogen bond donor and acceptor. The presence of the amino and acetamido groups in this compound provides additional sites for hydrogen bonding. These groups can participate in forming intricate and stable two- or three-dimensional networks in the crystalline state. researchgate.net The specific arrangement of these hydrogen bonds will dictate the crystal packing and, consequently, the material's bulk properties. The interplay between the covalent boronate ester formation and the non-covalent hydrogen bonding offers a rich platform for the rational design of complex, self-assembled solid-state materials. elsevierpure.comrsc.org

Integration into Supramolecular Gels and Networks

The unique chemical architecture of this compound positions it as a compelling candidate for the construction of supramolecular gels and networks. The formation of these complex, non-covalently linked structures is driven by a combination of reversible covalent interactions and specific non-covalent forces. The functional groups present on the this compound molecule—the boronic acid, the acetamido group, and the amino group—each play a crucial role in the potential self-assembly processes that lead to the formation of extended three-dimensional networks characteristic of supramolecular gels.

The primary mechanism for network formation involving boronic acids is the reversible covalent bonding with polyol compounds, particularly those containing 1,2- or 1,3-diols. This interaction results in the formation of five- or six-membered cyclic boronate esters. When a multifunctional polyol is introduced to this compound, the boronic acid moieties can act as cross-linking points, leading to the generation of a gel network. The reversibility of this boronate ester linkage is a key feature, allowing for the potential development of "smart" gels that can assemble and disassemble in response to external stimuli such as changes in pH or the presence of competitive binding molecules like sugars. mdpi.comrsc.org

Beyond the crucial role of the boronic acid group, the self-assembly and stabilization of supramolecular structures derived from this compound are significantly influenced by the non-covalent interactions facilitated by its other functional groups. acs.orgdigitellinc.com The acetamido and amino groups are capable of forming strong hydrogen bonds, which are fundamental to the directional and ordered aggregation of the molecules. nih.gov

The amino group (-NH2) can act as a hydrogen bond donor, while the acetamido group (-NHC(O)CH3) possesses both a hydrogen bond donor (the N-H proton) and two hydrogen bond acceptor sites (the carbonyl oxygen and the nitrogen lone pair). These multiple hydrogen bonding sites can lead to the formation of well-defined, one-dimensional tapes or fibrillar structures, which then entangle to form the three-dimensional matrix of a gel.

The potential for this compound to act as a gelator is therefore rooted in its multifunctional nature. The boronic acid provides a site for dynamic covalent cross-linking, while the amino and acetamido substituents offer robust hydrogen bonding capabilities to guide and reinforce the self-assembly process.

Interactive Data Table: Potential Intermolecular Interactions of this compound in Supramolecular Assembly

| Functional Group | Potential Interaction Type | Role in Supramolecular Gel/Network Formation |

| Boronic Acid (-B(OH)2) | Reversible Covalent Bonding | Forms boronate esters with diols, acting as cross-linking points in the network. |

| Amino Group (-NH2) | Hydrogen Bonding (Donor) | Participates in directional self-assembly, contributing to the formation of fibrous structures. |

| Acetamido Group (-NHC(O)CH3) | Hydrogen Bonding (Donor/Acceptor) | Offers multiple sites for hydrogen bonding, enhancing the stability and dimensionality of the network. |

| Phenyl Ring | π–π Stacking | Provides additional stability to the assembled structure through aromatic interactions. |

Future Directions and Emerging Research Avenues for Acetamidoamino Phenylboronic Acid Derivatives

Development of Advanced Multicomponent Sensing Systems

The future of sensing technologies involving (acetamidoamino)phenylboronic acid derivatives is moving towards the creation of integrated, multicomponent systems capable of detecting multiple analytes simultaneously. These systems leverage the diol-binding capability of the boronic acid moiety to create sophisticated diagnostic tools. Research is focused on combining different signal transduction mechanisms—such as colorimetric, fluorescent, and electrochemical methods—into a single platform. researchgate.netnih.govnih.govnih.gov

For instance, a single sensor array could be developed using thin films containing boronic acid derivatives and various anionic dyes, allowing for the colorimetric detection of a panel of saccharides. researchgate.net Another approach involves the use of 3-aminophenylboronic acid (3-APBA) functionalized materials, like graphene quantum dots or gold nanoparticles, which can produce a fluorescent or colorimetric response upon binding to saccharides present on bacterial cell membranes. researchgate.netnih.govnih.gov By electropolymerizing 3-APBA onto conductive surfaces like single-walled carbon nanotubes, chemiresistive sensors can be created that detect changes in electrical resistance upon binding to sugars like glucose and fructose. rsc.org

Future systems may integrate these varied approaches. A potential multicomponent sensor could feature distinct zones on a single chip, each functionalized with a specific (acetamidoamino)phenylboronic acid derivative designed to interact preferentially with a different target analyte. The combination of electrochemical and optical detection methods on one platform would provide cross-validation of results, enhancing the accuracy and reliability of the sensor.

Table 1: Examples of Boronic Acid-Based Sensing Systems

| Sensor Type | Analyte Detected | Principle |

|---|---|---|

| Colorimetric | Bacteria (E. coli, S. aureus) | Aggregation of gold nanoparticles conjugated with 3-APBA, causing a color change from red to blue/purple. nih.govnih.gov |

| Fluorescent | D-glucose in rat striatum | Fluorescence of 3-APBA functionalized graphene quantum dots upon saccharide binding. researchgate.net |

| Electrochemical (Impedimetric) | Dopamine | Electropolymerized 3-aminophenylboronic acid on an electrode surface. nih.gov |

Rational Design of Boronic Acid-Based Therapeutics with Enhanced Specificity

The rational design of boronic acid-based therapeutics is a rapidly advancing field, aiming to create drugs with high potency and minimal off-target effects. This approach relies on a deep understanding of the target molecule's structure and the mechanism of interaction. nih.gov Boronic acids have already proven their therapeutic potential, with drugs like bortezomib, a proteasome inhibitor, used in cancer therapy. nih.govmdpi.com The key to enhancing specificity lies in modifying the structure of the boronic acid derivative to optimize its interaction with the target's active site. nih.gov

For example, in the development of proteasome inhibitors, researchers have designed peptide-boronic acids where the peptide sequence directs the molecule to a specific catalytic subunit of the proteasome. nih.gov By modifying the peptide sequence based on the structure of endogenous inhibitors, new derivatives can be created that target different subunits, a feat not achieved by currently approved drugs. nih.gov

Future research on (acetamidoamino)phenylboronic acid derivatives will involve similar structure-based design strategies. By incorporating this moiety into larger molecules, such as peptides or small molecule scaffolds, its binding affinity and selectivity for specific biological targets like enzymes (e.g., histone deacetylases, β-lactamases) or cell surface receptors can be fine-tuned. nih.govmdpi.com The incorporation of the boronic acid group can enhance anticancer activity and modulate key physicochemical properties like solubility. nih.gov This strategy of "reversible covalent inhibition" offers the benefits of prolonged target engagement while maintaining reversibility, which can reduce off-target toxicity. mdpi.com

Exploration of Novel Synthetic Methodologies for Complex Derivatives

Accessing a wide range of structurally diverse and complex boronic acid derivatives is crucial for discovering new functionalities. Traditional synthetic methods are often sequential and time-consuming. researchgate.net Emerging research focuses on developing more efficient and versatile synthetic routes. One promising approach is the use of multicomponent reactions, where multiple starting materials are combined in a single step to create complex molecules, including boronic acids. researchgate.net This strategy, combined with high-throughput techniques like acoustic dispensing technology, allows for the rapid synthesis of large libraries of boronic acid derivatives on a nanomole scale. researchgate.net

Other novel methods include the direct C-H borylation of phenyl rings, which is an atom-economical way to introduce the boronic acid group. mdpi.com Flow chemistry is also being explored for the synthesis of phenylboronic acids, as it allows for precise control over reaction conditions, potentially suppressing side reactions and improving yields. mdpi.com The development of new catalysts and reagents, such as improved palladium catalysts for Miyaura borylation or alternative boron sources like pinacolborane, continues to expand the synthetic toolbox. mdpi.com

These advanced methodologies will enable chemists to systematically modify the (acetamidoamino)phenylboronic acid scaffold, introducing various functional groups to explore structure-activity relationships comprehensively and accelerate the discovery of new materials and therapeutics.

Table 2: Modern Synthetic Routes to Phenylboronic Acids

| Method | Description | Advantages |

|---|---|---|

| Miyaura Borylation | Palladium-catalyzed cross-coupling of aryl halides with diboronic acid reagents. mdpi.com | High functional group tolerance, reliable. |

| Direct C-H Borylation | Iridium or rhodium-catalyzed direct functionalization of a C-H bond on an aromatic ring. mdpi.com | Atom-economical, avoids pre-functionalization of the starting material. |

| Flow Chemistry Synthesis | Utilizes continuous flow reactors for reactions like bromine-lithium exchange followed by borylation. mdpi.com | Enhanced control over reaction parameters, improved safety and scalability. |

Application in Bioimaging and In Vivo Sensing Technologies

The ability of boronic acids to bind to cis-diols makes them excellent candidates for bioimaging and in vivo sensing of biologically important molecules like saccharides and glycoproteins. nih.gov By conjugating (acetamidoamino)phenylboronic acid derivatives with fluorescent molecules (fluorophores), researchers can create probes that exhibit a change in their optical properties upon binding to a target. nih.gov

These fluorescent probes can be used for high-resolution, real-time monitoring of physiological processes. nih.gov For example, research has been conducted on developing contact lenses containing boronic acid-modified fluorophores for the continuous and non-invasive monitoring of glucose levels in tear fluid. nih.gov Another significant application is in cancer diagnostics; since cancer cells often overexpress sialic acid (a sugar with a diol group) on their surface, fluorescently labeled boronic acid derivatives can be used to selectively image tumors. researchgate.netresearchgate.net

Future developments will focus on creating probes with improved properties, such as greater water solubility, photostability, and specificity for particular types of saccharides. mdpi.com The use of advanced fluorophores like BODIPY (boron-dipyrromethene) in conjunction with boronic acid derivatives is a promising avenue for creating highly sensitive probes for in vitro and in vivo imaging. rsc.org These technologies pave the way for non-invasive diagnostic tools that can visualize disease-related biomarkers in real-time.

Integration with Artificial Intelligence and Machine Learning for Predictive Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new (acetamidoamino)phenylboronic acid derivatives. themoonlight.ionih.gov These computational tools can analyze vast datasets of chemical structures and their properties to identify complex relationships that are not apparent through traditional analysis. nih.gov

In the context of boronic acids, ML models can be trained to predict key properties such as Lewis acidity, binding affinity for specific targets, or reactivity in synthetic reactions. themoonlight.io For example, researchers have successfully used ML to predict the fluoride ion affinity (a measure of Lewis acidity) of various boron-based compounds by using chemical descriptors that represent electronic and steric effects. themoonlight.io This predictive power allows for the in silico screening of thousands of potential derivative structures, identifying the most promising candidates for synthesis and experimental testing.

Q & A

Q. What are the recommended synthetic pathways for 5-Acetamido-2-aminophenylboronic acid, and how can purity be optimized?

Methodological Answer:

- Synthetic Routes: Utilize Suzuki-Miyaura cross-coupling, a common method for arylboronic acid synthesis. The boronic acid moiety can be introduced via palladium-catalyzed coupling of halogenated precursors with bis(pinacolato)diboron. Acetamido and amino groups require protection/deprotection strategies to avoid side reactions (e.g., using tert-butoxycarbonyl (Boc) for amines) .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures is recommended. Monitor purity via HPLC (>97% purity threshold, as per boronic acid standards in ) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the acetamido (-NHCOCH) and aminophenyl (-NH) substituents. Boronic acid protons (B-OH) may appear as broad peaks near δ 7–9 ppm in DMSO-d .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Compare retention times with authentic standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer:

- Experimental Design: Conduct controlled stability studies across pH 2–12 (using buffer systems) at 25°C and 37°C. Monitor degradation via LC-MS and B NMR to track boronic acid hydrolysis to borate .

- Data Reconciliation: Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., trace metal ions, solvent polarity). Cross-validate findings with thermogravimetric analysis (TGA) to correlate stability with hydration states .

Q. What theoretical frameworks guide the study of this compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Conceptual Basis: Use density functional theory (DFT) to model boronic acid-diol esterification kinetics, a key mechanism in enzyme inhibition (e.g., proteasome or serine protease targeting). Link computational results to experimental IC values via Hammett plots to assess electronic effects of substituents .

- Experimental Validation: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Compare with molecular docking simulations (e.g., AutoDock Vina) to refine theoretical models .

Q. How can researchers design a longitudinal study to evaluate this compound’s pharmacokinetic (PK) properties in preclinical models?

Methodological Answer:

- Study Design: Implement a between-subjects experimental design () with cohorts receiving varying doses (5–50 mg/kg) via intravenous and oral routes. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours post-administration .

- Analytical Workflow: Quantify compound levels using LC-MS/MS with deuterated internal standards. Calculate PK parameters (AUC, C, t) via non-compartmental analysis (Phoenix WinNonlin). Address interspecies variability by testing in both rodent and non-rodent models .

Q. What strategies mitigate batch-to-batch variability in bioactivity assays involving this compound?

Methodological Answer:

- Quality Control: Pre-screen batches via B NMR to confirm boronic acid integrity. Use standardized DMSO stock solutions (e.g., 10 mM, stored at -80°C) to minimize solvent-induced degradation .

- Assay Optimization: Include internal controls (e.g., bortezomib for proteasome inhibition assays) and normalize data to cell viability (MTT assay). Apply statistical process control (SPC) charts to monitor variability across replicates .

Q. How can contradictory findings about this compound’s solubility be addressed in formulation studies?

Methodological Answer:

- Solubility Profiling: Use shake-flask method (USP guidelines) across solvents (water, PBS, DMSO) at 25°C. Augment with dynamic light scattering (DLS) to detect aggregation .

- Co-Solvency Approach: Test solubilization enhancers (e.g., cyclodextrins, PEG-400) and document pH-solubility relationships. Cross-reference with Hansen solubility parameters to predict biocompatible formulations .

Q. What methodologies validate the compound’s role in targeted drug delivery systems (e.g., boronic acid-functionalized nanoparticles)?

Methodological Answer:

- Functionalization: Conjugate the compound to PEGylated nanoparticles via carbodiimide chemistry. Confirm boronic acid surface density via X-ray photoelectron spectroscopy (XPS) .

- In Vitro/In Vivo Testing: Use fluorescence microscopy (e.g., FITC-labeled nanoparticles) to track cellular uptake in cancer cell lines (e.g., MCF-7). Assess tumor targeting in xenograft models via PET/CT imaging with F-labeled analogs .

Q. Key Considerations

- Theoretical Linkage: Align mechanistic studies with broader frameworks (e.g., hard-soft acid-base theory for boronic acid reactivity) to ensure academic rigor .

- Data Transparency: Publish raw datasets (e.g., spectral files, assay conditions) in supplementary materials to facilitate reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.